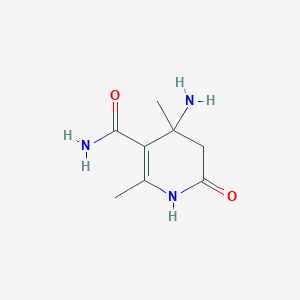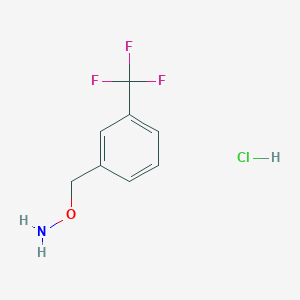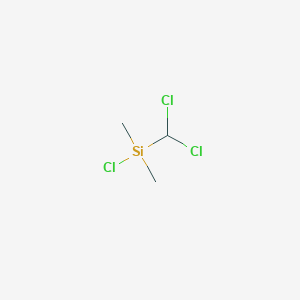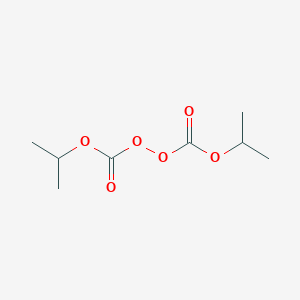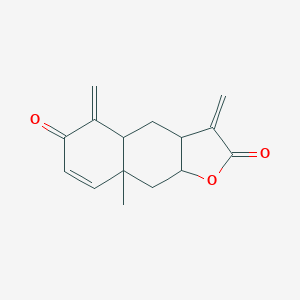
Butyl gallate
Overview
Description
Butyl Gallate is an ester of gallic acid and is commonly used as an antioxidant . It has a molecular formula of C11H14O5 and a molecular weight of 226.23 . It is also known as Butyl 3,4,5-trihydroxybenzoate .
Synthesis Analysis
Alkyl gallates, including Butyl Gallate, can be synthesized from gallic acid and its esters . The length of the alkyl chain can affect the potency of the alkyl gallates, with longer chains generally increasing the potency .
Molecular Structure Analysis
The molecular structure of Butyl Gallate consists of a galloyl group (a hydrophilic part) and a butyl chain (a hydrophobic part) . The linear formula of Butyl Gallate is C11H14O5 .
Chemical Reactions Analysis
Butyl Gallate has been found to have antibacterial and antiviral activities, which are believed to be due to its surfactant-like effects, inducing lipid membrane disruption and membrane protein inactivation .
Physical And Chemical Properties Analysis
Butyl Gallate is a white to almost white powder or crystal . It has a melting point of 144°C and a predicted boiling point of 452.7±40.0 °C . The predicted density is 1.314±0.06 g/cm3 .
Scientific Research Applications
Plant Mitochondria Research
Butyl gallate has been used in binding studies to investigate the cyanide-resistant respiratory pathway in mitochondria isolated from a variety of sources . The butyl gallate binding site (alternative oxidase) is a constitutive component in those mitochondria that are capable of developing the alternative pathway . This research provides valuable insights into the interaction of the alternative pathway with the cytochrome pathway .
Chemical Industry
Butyl gallate is a product of interest in the chemical industry . It is often used in various chemical reactions due to its properties.
Safety and Hazards
Future Directions
Alkyl gallates, including Butyl Gallate, have shown potential as antibiofilm agents . They have been found to inhibit biofilm formation at doses below the minimum inhibitory concentration . Combining alkyl gallates with antimicrobials or blue-light irradiation has been suggested as a potential treatment for infections and a way to overcome microbial resistance .
Mechanism of Action
Target of Action
Butyl gallate primarily targets microbial cells and lipid membranes . It has been found to affect microbial cell viability and virus activity . The compound’s pharmacological activity increases with the length of its alkyl chain, which can induce lipid membrane disruption and membrane protein inactivation .
Mode of Action
Butyl gallate interacts with its targets through a combination of self-association and lipid binding . The compound has both a hydrophilic galloyl group and a hydrophobic alkyl chain, allowing it to bind to lipid membranes . This binding increases with the length of the alkyl chain, except for certain gallates with longer chains . The direct interaction of butyl gallate with lipid components might be related to its various pharmacological effects .
Biochemical Pathways
Butyl gallate affects the cyanide-resistant respiratory pathway in mitochondria . In this pathway, the butyl gallate binding site, also known as the alternative oxidase, is a constitutive component in mitochondria capable of developing the alternative pathway . The binding sites associated with a second, inducible component function to couple the oxidase to the cytochrome pathway .
Pharmacokinetics
The physicochemical properties of butyl gallate, such as its melting point (144°C), boiling point (452.7±40.0 °C), and density (1.314±0.06 g/cm3), influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . .
Result of Action
The action of butyl gallate results in the disruption of lipid membranes and inactivation of membrane proteins, leading to decreased microbial cell viability and virus activity . It also inhibits biofilm development and virulence factors in certain bacterial strains .
Action Environment
The action of butyl gallate can be influenced by environmental factors. For instance, the compound’s preventive activity against biofilm formation occurs at doses below the minimum inhibitory concentration . Moreover, combining butyl gallate with antimicrobials or blue-light irradiation produces a synergistic effect on the inhibition of biofilm formation . The compound’s activity can also be influenced by the presence of other solutes .
properties
IUPAC Name |
butyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5-6,12-14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPOEBVTQYAOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148490 | |
| Record name | n-Butyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl gallate | |
CAS RN |
1083-41-6 | |
| Record name | Butyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTYL GALLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 3,4,5-trihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HZ41U710 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



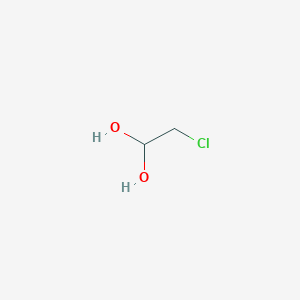
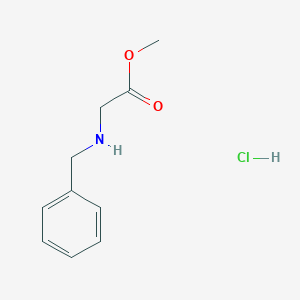
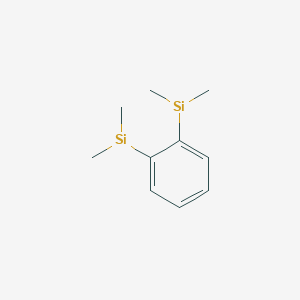

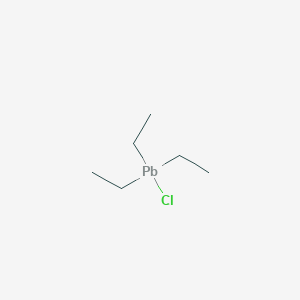


![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)

